Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetraazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
Industrial Production Methods
the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its effectiveness against various cancer cell lines.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraazolopyrimidine derivatives, such as ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .
Uniqueness
ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylamino group, for example, enhances its solubility and bioavailability, making it a more effective compound in certain applications.
Properties
Molecular Formula |
C18H24N6O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H24N6O2/c1-5-23(6-2)14-10-8-13(9-11-14)16-15(17(25)26-7-3)12(4)19-18-20-21-22-24(16)18/h8-11,16H,5-7H2,1-4H3,(H,19,20,22) |
InChI Key |
VEQTYPIAQUIIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OCC |
Origin of Product |
United States |
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